

Thiochromanones Emerge as Potent Alternatives to Fluconazole in Antifungal Research

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Compound of Interest

Compound Name: *6-Bromothiochroman-4-one*

Cat. No.: B177317

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A growing body of evidence suggests that thiochromanone derivatives exhibit significant antifungal activity, with some compounds demonstrating efficacy comparable or superior to the widely used antifungal agent, fluconazole. These findings position thiochromanones as a promising class of compounds for the development of new antifungal drugs, particularly in light of increasing fluconazole resistance.

Thiochromanones, a class of heterocyclic compounds, have been the subject of intensive research due to their diverse biological activities. Recent studies have highlighted their potential as potent antifungal agents against a range of pathogenic fungi, including *Candida albicans* and *Cryptococcus neoformans*, two of the most common causes of invasive fungal infections.^{[1][2]} Some thiochromanone derivatives have shown remarkable in vitro activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, rivaling that of fluconazole.

The primary mechanism of action for many antifungal azoles like fluconazole is the inhibition of lanosterol 14- α -demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.^{[3][4]} In contrast, studies on thiochromanones suggest a different target: N-myristoyltransferase (NMT).^{[1][2][5]} NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristylation, is vital for the function of many proteins involved in cellular signaling, structure, and viability. By inhibiting NMT, thiochromanones disrupt these essential cellular processes, leading to fungal

cell death. This alternative mechanism of action is particularly significant as it may offer a way to combat fungal strains that have developed resistance to fluconazole.[\[6\]](#)[\[7\]](#)

Comparative Antifungal Efficacy: Thiochromanones vs. Fluconazole

The following table summarizes the in vitro antifungal activity of selected thiochromanone derivatives compared to fluconazole against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound	Fungal Strain	MIC ($\mu\text{g/mL}$)	Reference
Thiochromanone Derivatives			
Compound 7b	Candida albicans	0.5 - 16	
Cryptococcus neoformans		0.5 - 16	
Compound 4o	Candida albicans	4	[1] [2]
Cryptococcus neoformans		4	[1] [2]
Compound 4d	Candida albicans	4	[1] [2]
Compound 4h	Candida albicans	4	[1] [2]
Compound 4b	Cryptococcus neoformans	4	[1] [2]
Compound 4j	Cryptococcus neoformans	4	[1] [2]
Fluconazole			
Candida albicans		0.5 - >64	[6] [7]
Cryptococcus neoformans		4 - 64	[7]

Experimental Protocols

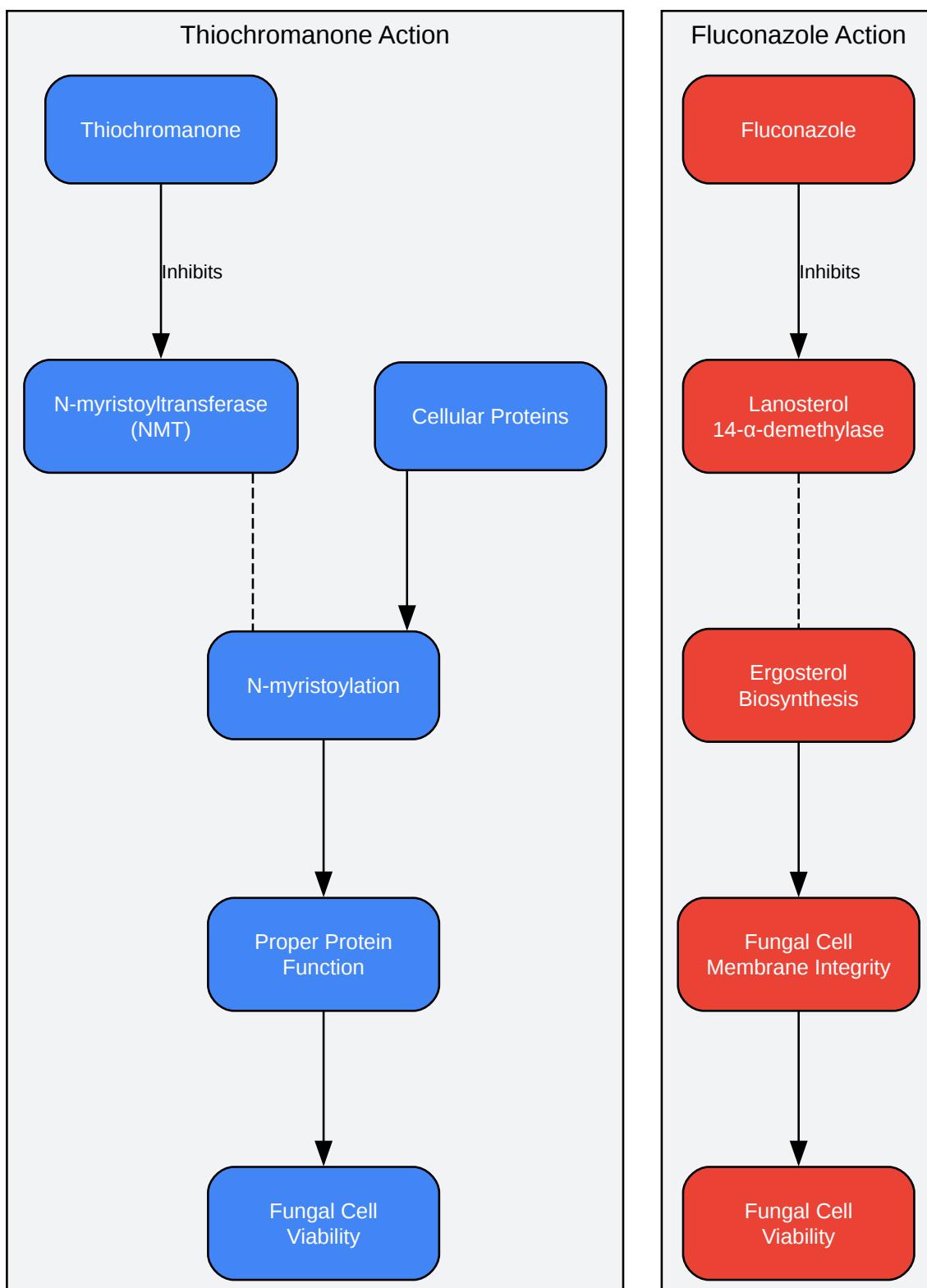
The antifungal activity data presented above was primarily obtained using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

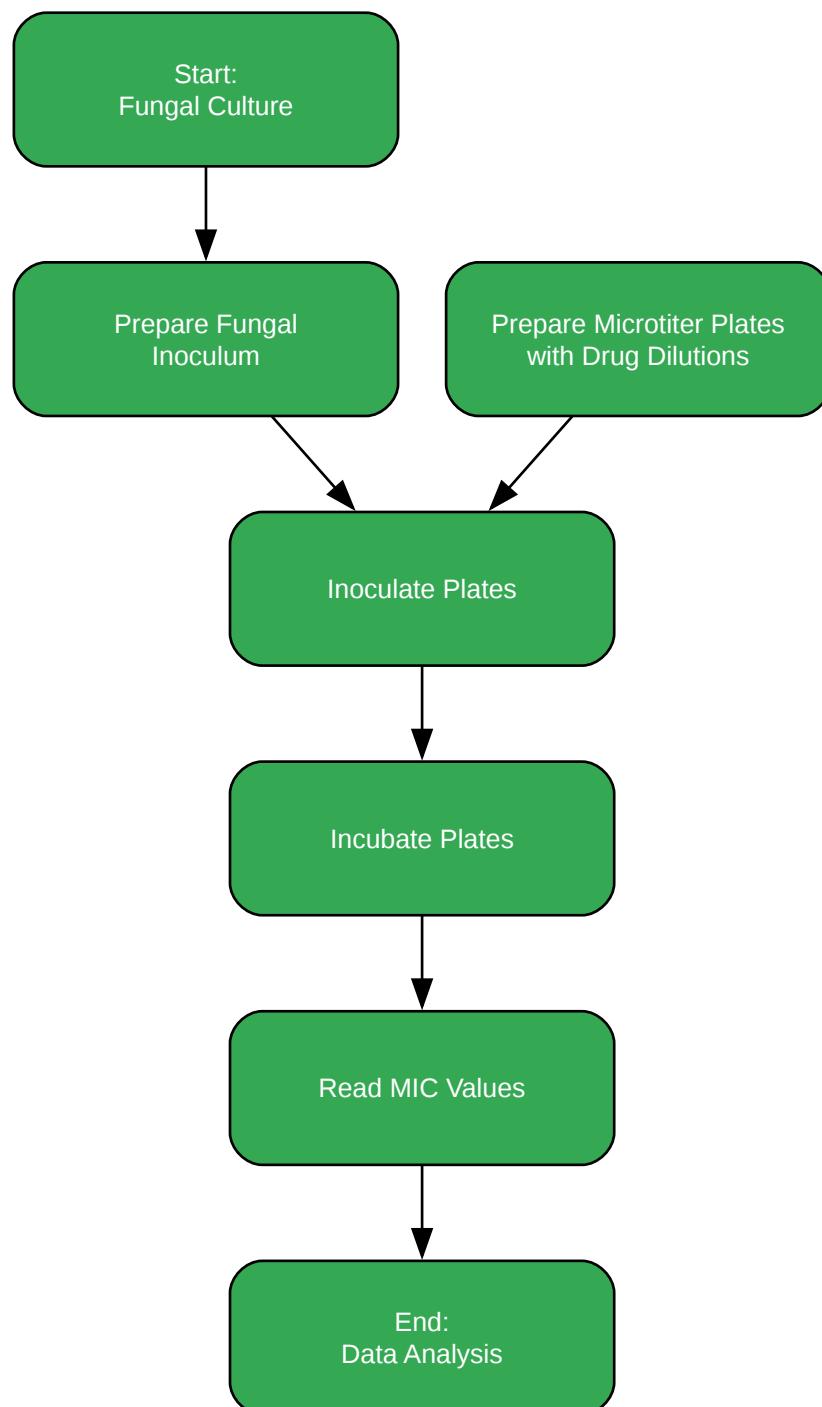
Broth Microdilution Method for Antifungal Susceptibility Testing:

- Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in a culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
- Preparation of Drug Dilutions: The thiochromanone compounds and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold serial dilutions of each compound are then prepared in the culture medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of thiochromanones and the general workflow of the antifungal susceptibility testing.





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